Product packaging for 2-Chloro-5-iodo-3-methoxypyridine(Cat. No.:)

2-Chloro-5-iodo-3-methoxypyridine

Cat. No.: B13896261
M. Wt: 269.47 g/mol
InChI Key: ZBNYIAIARRHDDU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. This fundamental difference imparts distinct properties to pyridine and its derivatives, making them a cornerstone of modern chemical science. Pyridine derivatives are abundant in nature, found in essential molecules like nicotine, niacin (vitamin B3), and pyridoxine (B80251) (vitamin B6). nih.govresearchgate.net

In the realm of medicinal chemistry, pyridine scaffolds are extensively utilized in drug design and synthesis due to their ability to form hydrogen bonds and interact with biological targets. nih.gov This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. wisdomlib.orgnih.govglobalresearchonline.net Furthermore, the pyridine nucleus can improve the water solubility of drug candidates, a crucial factor in pharmaceutical development. nih.gov Beyond medicine, pyridine derivatives are integral to agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. nih.gov

Overview of Halogenated and Alkoxy-Substituted Pyridines in Organic Synthesis

The functionalization of the pyridine ring with various substituents dramatically expands its utility in organic synthesis. Halogenated and alkoxy-substituted pyridines are particularly valuable building blocks.

Halogenated Pyridines: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring provides reactive handles for a multitude of chemical transformations. nih.govnih.gov These halopyridines are key precursors for creating complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. smolecule.comresearchgate.net The position of the halogen atom on the pyridine ring dictates its reactivity, with the 2- and 4-positions being particularly susceptible to nucleophilic substitution. nih.govyoutube.com However, direct halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions or specialized reagents. nih.gov

Alkoxy-Substituted Pyridines: The presence of an alkoxy group (such as a methoxy (B1213986) group) on the pyridine ring influences its electronic properties. As an electron-donating group, it can activate the ring towards certain reactions and direct the regioselectivity of further substitutions. For example, the methoxy group can direct nitration to the para position. Alkoxy-substituted pyridines are common intermediates in the synthesis of more complex functionalized pyridines.

Unique Structural Features and Research Interest of 2-Chloro-5-iodo-3-methoxypyridine

This compound is a polysubstituted pyridine derivative that combines the features of both halogenated and alkoxy-substituted pyridines, making it a molecule with significant potential in synthetic chemistry.

Structural Features:

PropertyValue
Molecular FormulaC6H5ClINO
Molecular Weight269.47 g/mol
AppearanceOff-white to yellow-beige crystalline powder

Data sourced from ChemScene and Smolecule. smolecule.comchemscene.com

The unique arrangement of its substituents—a chloro group at the 2-position, an iodo group at the 5-position, and a methoxy group at the 3-position—creates a distinct pattern of reactivity. The different halogens, chlorine and iodine, exhibit differential reactivity in cross-coupling reactions, allowing for selective functionalization at either the C2 or C5 position. The iodine atom is generally more reactive in palladium-catalyzed couplings. smolecule.com The methoxy group at the 3-position further modulates the electronic landscape of the pyridine ring.

Research Interest:

The research interest in this compound stems from its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Its differentiated halogen atoms allow for sequential and site-selective introduction of various functional groups. This makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science applications. For instance, it can be used in the synthesis of substituted diaryliodonium salts, which are versatile reagents in their own right. sigmaaldrich.com The presence of multiple reactive sites on a single, relatively simple molecule makes this compound a powerful tool for synthetic chemists seeking to construct intricate molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClINO B13896261 2-Chloro-5-iodo-3-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-chloro-5-iodo-3-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3

InChI Key

ZBNYIAIARRHDDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)I)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 Iodo 3 Methoxypyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring of 2-Chloro-5-iodo-3-methoxypyridine is susceptible to nucleophilic attack, primarily at the carbon atoms bearing the halogen substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates these reactions.

Halogen Displacement Reactions (SNAr)

The chlorine and iodine atoms on the pyridine ring are leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is generally more reactive towards nucleophilic displacement than the iodine atom at the 5-position. This is attributed to the stronger electron-withdrawing inductive effect of the nitrogen atom on the adjacent C2 position, which stabilizes the Meisenheimer complex intermediate formed during the reaction.

Studies on related 2-chloropyridines have shown that the chlorine atom is readily displaced by various nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding substituted pyridines. For instance, reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates result in the displacement of the chloride ion. rsc.org It is found that the para-like 2-chloro-5-nitropyridine reacts faster than the ortho-like 2-chloro-3-nitropyridine. rsc.org This suggests that the chlorine atom in this compound would also be susceptible to similar substitutions.

Influence of Methoxy (B1213986) Group on Reactivity

The methoxy group at the 3-position exerts a significant electronic influence on the reactivity of the pyridine ring. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect can be complex. In the context of nucleophilic aromatic substitution, the electron-donating resonance effect of the methoxy group can partially deactivate the ring towards nucleophilic attack by increasing the electron density. However, its position relative to the leaving groups is crucial.

For SNAr reactions at the C2 position, the methoxy group is at the meta position and its resonance effect is less pronounced. Its primary influence is through its inductive effect. In contrast, for a hypothetical substitution at the C5 position, the methoxy group is at the para position, and its electron-donating resonance would be more significant, potentially retarding the reaction rate.

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally electron-deficient and less reactive towards electrophiles compared to benzene (B151609), the substituents on this compound can influence the feasibility and regioselectivity of such reactions.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of this compound are not extensively documented in the provided search results. However, we can infer potential outcomes based on the reactivity of related compounds. For instance, the nitration of 2-chloro-5-methoxypyridine (B151447) is a known process. The synthesis of 2-chloro-5-nitropyridine can be achieved through various methods, avoiding direct nitration which can lead to a mixture of products. google.com

Directing Effects of Substituents

The directing effects of the existing substituents would play a critical role in any potential electrophilic aromatic substitution reaction.

Methoxy group (-OCH3): This is a strong activating group and is ortho-, para-directing.

Chloro group (-Cl): This is a deactivating group but is also ortho-, para-directing.

Iodo group (-I): Similar to the chloro group, this is a deactivating and ortho-, para-directing group.

Considering the positions of the substituents, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the methoxy group would likely dominate, favoring substitution at the C4 position, which is ortho to the methoxy group and meta to the chloro and iodo groups.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of two different halogen atoms allows for selective and sequential cross-coupling reactions.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This difference in reactivity allows for the selective functionalization of the C5 position. For example, a Suzuki coupling reaction with an arylboronic acid could be performed selectively at the C5 position, leaving the C2-chloro group intact for a subsequent, different cross-coupling reaction.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org In the case of this compound, the significant difference in the reactivity of the C-I and C-Cl bonds allows for selective coupling reactions. The C-I bond is considerably more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. This chemoselectivity enables the preferential substitution of the iodine atom, leaving the chlorine atom intact for subsequent transformations.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which activates the boronic acid. organic-chemistry.org

Research has demonstrated the successful Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with substrates containing both iodo and chloro substituents. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported by phosphine (B1218219) ligands such as XPhos and SPhos have been shown to be effective for the coupling of challenging substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines

Aryl Halide SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Chloroindazole5-Indole boronic acidP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O10080-90
2-Chloro-5-iodopyridine (B1352245)Arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O90-

Data compiled from representative studies on Suzuki-Miyaura coupling reactions. nih.govresearchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Buchwald-Hartwig reaction with this compound is dictated by the higher reactivity of the C-I bond. This allows for the selective introduction of an amino group at the 5-position of the pyridine ring.

Standard conditions for the Buchwald-Hartwig amination typically involve a palladium catalyst, a phosphine ligand (such as BINAP or Xantphos), and a base (like cesium carbonate). researchgate.net The reaction has been successfully applied to a variety of substrates, including those with multiple halogen substituents. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been demonstrated, where the reaction exclusively occurs at the more reactive C-Br bond. researchgate.net This principle is directly applicable to this compound, where amination would preferentially occur at the C-I bond.

Table 2: Buchwald-Hartwig Amination of a Dihalopyridine

Aryl HalideAmineCatalyst SystemBaseProduct
5-Bromo-2-chloro-3-fluoropyridineSecondary amines or primary anilinesPd₂(dba)₃, XantphosCs₂CO₃Exclusive bromide substitution product

This table illustrates the principle of chemoselective amination, which is applicable to this compound. researchgate.net

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity trend of aryl halides in the Sonogashira coupling is I > Br > Cl, which again allows for the selective functionalization of the C-I bond in this compound. wikipedia.org

The Sonogashira coupling is valued for its mild reaction conditions, often proceeding at room temperature. libretexts.org This methodology has been used to synthesize a variety of alkynyl-substituted pyridines. For instance, the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes has been successfully demonstrated. soton.ac.uk This showcases the feasibility of selectively reacting at the more labile halogen position while the other remains for potential subsequent reactions.

Table 3: Sonogashira Coupling of Halopyridines

HalopyridineAlkyneCatalyst SystemBaseSolvent
5-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄, CuIEt₃NTHF
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄, CuIEt₃NTHF

Data from a study on the Sonogashira coupling of bromocyanofluoropyridines, illustrating the principle of selective coupling. soton.ac.uk

Other Palladium and Copper-Catalyzed Reactions

Beyond the well-established Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, this compound can participate in other palladium and copper-catalyzed transformations. For instance, palladium-catalyzed carbonylative coupling reactions can be employed to introduce carbonyl-containing functional groups. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative route for forming carbon-heteroatom bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, copper-catalyzed couplings can be effective for specific transformations. For example, Ullmann-type cross-couplings have been used for the synthesis of diaryl ethers from aryl iodides and phenols. researchgate.net The chemoselectivity in these reactions would also favor the reaction at the C-I bond of this compound.

Metalation and Lithiation Studies

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. These reactions involve the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form an organometallic intermediate that can then be quenched with an electrophile.

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a regioselective lithiation process where a functional group on the aromatic ring directs the deprotonation to the adjacent ortho position. wikipedia.org This is achieved through the coordination of the organolithium reagent to a heteroatom within the directing metalation group (DMG). wikipedia.org The methoxy group is known to be a moderately effective DMG. organic-chemistry.org In the context of this compound, the 3-methoxy group can direct lithiation to the C-4 position. This strategy allows for the introduction of a functional group at a position that might be difficult to access through other means.

The general principle of DoM involves the interaction of an alkyllithium reagent with the DMG, which increases the kinetic acidity of the ortho protons, leading to selective deprotonation. organic-chemistry.org The resulting aryllithium intermediate can then react with a variety of electrophiles.

Regioselectivity in Lithiation and Subsequent Functionalization

The regioselectivity of lithiation in substituted pyridines can be complex and is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions. In this compound, in addition to the directing effect of the methoxy group, the electronic withdrawing effects of the chloro and iodo substituents can also influence the acidity of the ring protons.

Studies on the lithiation of simpler substituted pyridines, such as 2-chloropyridine (B119429) and 3-chloropyridine, have provided insights into the factors governing regioselectivity. For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) has been shown to occur regioselectively, and the resulting organometallic intermediate can be trapped with various electrophiles. researchgate.netnih.gov The presence of multiple substituents on the pyridine ring of this compound makes predicting the outcome of lithiation more challenging, and experimental investigation is often necessary to determine the precise regioselectivity. The choice of the lithiating agent (e.g., n-butyllithium, lithium diisopropylamide) and the reaction temperature can also play a crucial role in controlling the regiochemical outcome. researchgate.net

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound in redox reactions is a critical aspect of its reactivity profile. The presence of two different halogen atoms at positions 2 and 5, a methoxy group at position 3, and the nitrogen atom within the aromatic ring collectively influence its susceptibility to oxidation and reduction. These reactions can lead to a variety of functional group transformations, offering pathways to novel derivatives.

Selective Reduction of Halogens

The selective reduction of one halogen in the presence of another is a valuable transformation in organic synthesis, allowing for stepwise functionalization of dihalogenated compounds. In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the selective reduction of the iodo group. The C-I bond is weaker and more susceptible to cleavage under reductive conditions compared to the more robust C-Cl bond.

While specific studies on the selective reduction of this compound are not extensively documented in publicly available literature, the principles of selective dehalogenation of similar dihalopyridine derivatives are well-established. Catalytic hydrogenation is a common method for such transformations. For instance, palladium-based catalysts, often supported on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, sodium borohydride), can effectively and selectively remove the iodo group.

The general reaction proceeds as follows:

This compound + [H] → 2-Chloro-3-methoxypyridine + HI

Where [H] represents the reducing agent. The selectivity arises from the preferential oxidative addition of the palladium catalyst to the C-I bond over the C-Cl bond.

A related example that supports the feasibility of selective functionalization is the reaction of 5-bromo-3-iodo-2-methoxypyridine (B1302348) to yield 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine, where the iodo group is selectively replaced. This suggests that the carbon-iodine bond is significantly more reactive than the carbon-halogen bond at the 5-position.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)
C-I~51
C-Br~71
C-Cl~84
C-F~116
This table provides generalized bond energy values to illustrate the relative bond strengths.

The data in the table clearly indicates that the C-I bond is the weakest among the carbon-halogen bonds, making it the most likely site for initial reductive cleavage.

Oxidation Pathways of Pyridine Derivatives

The oxidation of pyridine and its derivatives can proceed through several pathways, largely dependent on the nature of the oxidant and the substituents on the pyridine ring. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, and the aromatic ring itself can undergo oxidative degradation under harsh conditions. The presence of a methoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring towards oxidation.

For this compound, potential oxidation pathways include:

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized by peroxy acids (e.g., m-CPBA) or other oxidizing agents to form the corresponding N-oxide, this compound N-oxide. N-oxidation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, can lead to the cleavage of the pyridine ring. The specific products would depend on the reaction conditions.

Metabolic Oxidation: In biological systems, pyridine derivatives can be metabolized by cytochrome P450 enzymes. nih.gov The transformation rate of halogenated pyridines is generally lower than other substituted pyridines. nih.gov Oxidation of methoxy-substituted aromatic compounds can involve O-demethylation to form a hydroxyl group, or hydroxylation of the aromatic ring itself. While no specific metabolic studies on this compound are available, it is plausible that similar enzymatic oxidation pathways could occur.

The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-documented process, often utilized in synthesis. wum.edu.pk While this compound is already aromatic, this highlights the general stability of the pyridine ring towards oxidation under milder conditions.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)Reaction Type
Peroxy acids (e.g., m-CPBA)This compound N-oxideN-Oxidation
Strong oxidants (e.g., KMnO₄)Ring-opened fragmentsOxidative Cleavage
Cytochrome P450 enzymesHydroxylated and/or O-demethylated derivativesMetabolic Oxidation
This table presents hypothetical oxidation products based on the known reactivity of related compounds.

Further experimental studies are required to fully elucidate the specific oxidation and reduction pathways and the precise reaction conditions for this compound.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Elucidation of Molecular Structure by X-ray Crystallography

As of the latest literature review, a specific crystal structure for 2-Chloro-5-iodo-3-methoxypyridine has not been reported in publicly accessible crystallographic databases. However, analysis of structurally related compounds can provide valuable insights into the expected molecular geometry. For instance, the crystal structure of the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) reveals a nearly planar pyridine (B92270) ring. It is anticipated that this compound would also adopt a largely planar conformation, with the substituents lying in or close to the plane of the pyridine ring. The precise bond lengths and angles will be influenced by the electronic effects of the chloro, iodo, and methoxy (B1213986) substituents.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Cl Bond Length~1.74 Å
C-I Bond Length~2.10 Å
C-O (methoxy) Bond Length~1.36 Å
C-N-C Angle (in ring)~117-120°

Note: These are predicted values based on known structures of similar substituted pyridines and should be confirmed by experimental data.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the definitive assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. The proton at the C4 position is expected to appear as a doublet, and the proton at the C6 position as another doublet. The methoxy group will present as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbon attached to the iodine atom (C5) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the chlorine atom (C2) and the methoxy group (C3) will be deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H47.5 - 7.8-
H68.0 - 8.3-
OCH₃3.9 - 4.155 - 58
C2-150 - 155
C3-155 - 160
C4-120 - 125
C5-90 - 95
C6-145 - 150

Note: These are predicted chemical shift ranges in CDCl₃ and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and can offer insights into molecular structure and conformation.

Specific FT-IR and Raman spectra for this compound are not available in the public domain. However, the expected vibrational frequencies can be inferred from the analysis of related halogenated and methoxy-substituted pyridines.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-I, C-O, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring.

Raman Spectroscopy

Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The C-I and C-Cl stretching vibrations are expected to give rise to distinct signals in the low-frequency region of the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
C=C/C=N Ring Stretch1400 - 16001400 - 1600
C-O-C Asymmetric Stretch1250 - 1280Weak
C-O-C Symmetric Stretch1020 - 10501020 - 1050
C-Cl Stretch650 - 850650 - 850
C-I Stretch500 - 600500 - 600

Note: These are predicted frequency ranges and the actual values can be influenced by intermolecular interactions in the solid state or solvent effects in solution.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₅ClINO, with a monoisotopic mass of approximately 268.91 g/mol . chemscene.comfishersci.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a chlorine radical (•Cl): This would lead to a fragment at [M-35]⁺.

Loss of an iodine radical (•I): This would produce a significant fragment at [M-127]⁺.

Cleavage of the methoxy group: Loss of a formyl radical (•CHO) from the [M-15]⁺ fragment is also a plausible pathway.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment
269/271[C₆H₅³⁵ClINO]⁺ / [C₆H₅³⁷ClINO]⁺ (Molecular Ion)
254/256[C₅H₂³⁵ClINO]⁺ / [C₅H₂³⁷ClINO]⁺ (Loss of •CH₃)
234[C₆H₅INO]⁺ (Loss of •Cl)
142/144[C₆H₅³⁵ClNO]⁺ / [C₆H₅³⁷ClNO]⁺ (Loss of •I)

Note: The relative intensities of these fragments would need to be determined experimentally.

High-Resolution Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful technique used in a variety of research contexts, including mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. High-resolution spectroscopic techniques such as NMR and mass spectrometry are essential for tracking the position and extent of isotopic incorporation.

While no specific isotopic labeling studies involving this compound have been reported, general methods for the isotopic labeling of pyridine derivatives are well-established. nih.govchemrxiv.orgresearchgate.net For instance, the nitrogen atom of the pyridine ring can be exchanged with ¹⁵N using methods that involve ring-opening to a Zincke imine intermediate followed by ring-closure with a ¹⁵N-labeled ammonia (B1221849) source. nih.govchemrxiv.org

Such labeling of this compound would enable detailed investigation of its role in chemical reactions and biological systems. For example, a ¹³C-labeled methoxy group could be used to trace the metabolic fate of this moiety in a biological system using NMR or mass spectrometry. Similarly, ¹⁵N labeling of the pyridine ring would provide a handle to study its interactions with biological targets or to probe reaction mechanisms involving the nitrogen atom. The success of these labeling studies would be contingent on the development of synthetic routes that allow for the introduction of the isotope at a specific position in the molecule.

Computational and Theoretical Chemistry of 2 Chloro 5 Iodo 3 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study on 2-Chloro-5-iodo-3-methoxypyridine would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This optimized geometry is crucial for accurately predicting other molecular properties.

Despite the utility of DFT for such analyses on substituted pyridines, specific studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound are not present in the available literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity.

For this compound, a DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. This information would highlight the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. However, specific HOMO-LUMO energy values and orbital plots for this compound have not been reported in the searched scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available

This table illustrates the type of data that would be generated from a DFT calculation; however, no published values are available for this specific compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

An MEP analysis of this compound would reveal the influence of the electron-withdrawing chlorine and iodine atoms and the electron-donating methoxy (B1213986) group on the charge distribution of the pyridine (B92270) ring. Unfortunately, no MEP surface analysis for this compound has been published.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Calculation of these descriptors for this compound would provide a quantitative understanding of its chemical behavior. However, the absence of foundational HOMO-LUMO energy data in the literature means that these reactivity descriptors have not been calculated and reported.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Formula Hypothetical Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data Not Available
Chemical Softness (S) 1 / η Data Not Available
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Data Not Available
Chemical Potential (μ) Data Not Available
Electrophilicity Index (ω) μ2 / (2η) Data Not Available

This table presents the common quantum chemical descriptors and their relationships to HOMO and LUMO energies. Specific values for the target compound are not available.

Conformational Analysis and Energy Landscapes

The methoxy group (-OCH3) in this compound can rotate around the C-O bond, leading to different conformers with varying energies. A conformational analysis would involve calculating the potential energy surface by systematically rotating this dihedral angle to identify the most stable (lowest energy) conformation and any rotational energy barriers. Such a study is essential for understanding the molecule's preferred shape, which influences its packing in a crystal lattice and its interaction with biological targets. There is currently no published conformational analysis for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, computational studies could explore its reactivity in various reactions, such as nucleophilic aromatic substitution at the positions bearing the chloro and iodo substituents.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states—the highest energy points along the reaction coordinate. By calculating the structure and energy of transition states, chemists can determine the activation energy of a reaction, which is critical for predicting reaction rates. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could map out the entire reaction pathway. However, no such computational studies detailing the transition state characterization for reactions of this compound are available in the scientific literature.

While the computational and theoretical chemistry toolbox is well-equipped to provide a deep understanding of this compound, this specific molecule appears to be understudied in the academic literature. There is a clear opportunity for future research to perform DFT calculations to determine its electronic structure, reactivity descriptors, conformational preferences, and potential reaction mechanisms. Such studies would not only fill a gap in the fundamental chemical knowledge but also support the rational design of new synthetic routes and applications for this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic properties of molecules. These methods can provide accurate estimations of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. For this compound, such predictions would be instrumental in its characterization and in the interpretation of experimental data.

Computational spectroscopy can elucidate the relationship between the molecular structure and its spectral features. For instance, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies and intensities of IR and Raman active modes, and the electronic transitions responsible for UV-Vis absorption. While computational studies on other substituted pyridines have demonstrated the power of these predictive tools, specific first-principles spectroscopic data for this compound have not been reported. rsc.orgnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of how molecules interact with each other and with their environment over time. For this compound, MD simulations could reveal crucial information about its intermolecular interactions in the solid state and in solution. These simulations can model hydrogen bonding, halogen bonding (involving the iodine and chlorine atoms), and van der Waals forces, which govern the physical properties of the compound, such as its melting point, boiling point, and solubility.

By simulating a system of multiple this compound molecules, one could analyze the preferred modes of association and the structure of aggregates or crystal lattices. This understanding is fundamental for materials science and drug design applications. However, to date, no molecular dynamics simulation studies specifically focused on the intermolecular interactions of this compound have been published in the scientific literature.

Applications of 2 Chloro 5 Iodo 3 Methoxypyridine As a Versatile Chemical Scaffold in Academic Disciplines

Precursor in Organic Synthesis for Complex Heterocycles

In the realm of organic synthesis, 2-Chloro-5-iodo-3-methoxypyridine serves as a key intermediate for the generation of intricate heterocyclic structures. The distinct electronic and steric environments of the chloro and iodo substituents allow for controlled, stepwise modifications, making it a powerful tool for creating molecular diversity.

Synthesis of Polysubstituted Pyridines

The synthesis of highly substituted pyridine (B92270) derivatives is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. This compound is an excellent precursor for this purpose, primarily through sequential palladium-catalyzed cross-coupling reactions. nih.gov The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective reaction at the 5-position, followed by a subsequent reaction at the 2-position.

This differential reactivity enables the introduction of a wide array of substituents. For instance, a Sonogashira coupling could be performed at the 5-position, followed by a Suzuki or Stille coupling at the 2-position. This stepwise functionalization provides a controlled route to tri- and tetra-substituted pyridines that would be challenging to access through other synthetic methods. The methoxy (B1213986) group at the 3-position can also be a site for further modification, for example, through demethylation to a hydroxypyridine, which can then be functionalized.

While specific examples detailing the sequential functionalization of this compound are not abundant in readily available literature, the principles of selective cross-coupling on dihalogenated pyridines are well-established. For example, the selective coupling at different positions of di- and tri-halogenated pyridines has been demonstrated, highlighting the feasibility of such a strategy with the title compound. nih.gov

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

HalogenRelative ReactivityCommon Cross-Coupling Reactions
IodoHighSuzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig
ChloroLowSuzuki, Buchwald-Hartwig (with specialized catalysts)

This interactive table is for illustrative purposes and based on general principles of cross-coupling reactions.

Construction of Fused Pyridine Ring Systems

The synthesis of fused heterocyclic systems containing a pyridine ring is of great interest in medicinal chemistry and materials science. This compound can serve as a valuable starting material for constructing such scaffolds, including thienopyridines and furopyridines.

The general strategy involves the introduction of a suitable functional group, typically at the 5-position via the reactive iodine, which can then participate in an intramolecular cyclization. For the synthesis of thieno[3,2-b]pyridines, a thiol-containing side chain can be introduced through a coupling reaction, followed by a base- or metal-catalyzed cyclization onto the adjacent carbon of the pyridine ring. While direct examples with this compound are not explicitly detailed, the synthesis of thienopyridines from ortho-halogenated pyridine derivatives containing activated methylene (B1212753) groups is a known method. researchgate.netekb.eg

Similarly, for the construction of furopyridines, a side chain containing a hydroxyl group can be introduced, which can then undergo an intramolecular cyclization. The synthesis of furopyridines often involves the formation of the furan (B31954) ring from a preformed pyridine derivative. nih.gov The presence of the chloro and methoxy groups on the pyridine ring of this compound can influence the reactivity and regioselectivity of these cyclization reactions.

Building Block for Advanced Materials Research

The unique electronic properties of the pyridine ring, combined with the potential for functionalization offered by the chloro, iodo, and methoxy groups, make this compound an intriguing building block for the design of novel organic materials.

Precursors for Conductive Polymers

Pyridine-containing polymers are a class of ionically conducting polymers that have garnered interest for their potential applications in electronic devices and sensors. tsijournals.com The polymerization of ethynylpyridines can lead to conjugated polyelectrolytes. tsijournals.com By functionalizing this compound with an ethynyl (B1212043) group, for example through a Sonogashira coupling at the 5-position, a monomer suitable for polymerization can be synthesized. The resulting polymer would feature a pyridine-containing backbone, and the presence of the methoxy group and the remaining chloro substituent could be used to fine-tune the electronic properties and solubility of the polymer. The synthesis of conductive polymers often involves the oxidative polymerization of monomers. researchgate.net

Components in Organic Electronic Materials

Substituted pyridines are increasingly being explored for their use in organic light-emitting diodes (OLEDs) as emitters or as part of hole-transporting materials. nih.govacs.orgacs.org The pyridine moiety can act as an electron-accepting unit, and by attaching suitable chromophores, materials with desirable photophysical properties can be designed. For example, pyrenylpyridine derivatives have been synthesized and used as sky-blue emitters in OLEDs. nih.govacs.org

This compound can serve as a scaffold to attach such chromophores. Through cross-coupling reactions, large aromatic groups like pyrene (B120774) or fluorene (B118485) could be introduced at the 5- and/or 2-positions. The methoxy group's electron-donating nature can influence the energy levels (HOMO/LUMO) of the final molecule, which is a critical parameter for efficient charge injection and transport in OLED devices.

Table 2: Potential Functionalization of this compound for OLED Materials

PositionFunctional Group to IntroducePotential Role in OLED
5Pyrene, Anthracene, etc.Emitter, Hole-Transporting
2Phenyl, Biphenyl, etc.Tuning of electronic properties, solubility
3Methoxy (or converted to Hydroxy)Influence on HOMO/LUMO levels, H-bonding

This interactive table illustrates potential synthetic modifications for OLED applications.

Ligands in Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of coordinating to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. acs.org The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine ring. This compound, with its combination of electron-withdrawing halogens and an electron-donating methoxy group, presents an interesting ligand scaffold.

It can form complexes with various transition metals, such as palladium and rhodium. acs.orgcsic.esacs.org These complexes can exhibit interesting catalytic activities. For instance, palladium complexes with pyridine ligands have been shown to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity can be influenced by the basicity of the pyridine ligand, which is in turn affected by its substituents. Rhodium complexes with pyridine-containing ligands have also been investigated for their catalytic properties in reactions like hydrogenation. csic.esacs.org The specific substitution pattern of this compound could lead to metal complexes with unique catalytic selectivities or efficiencies.

Intermediate in Agrochemical Research and Development

The pyridine moiety is a well-established "chip" in the development of pesticides and herbicides, and this compound plays a significant role as an intermediate in this field. agropages.com Its structural features allow for the creation of novel and effective crop protection agents.

Synthesis of Novel Crop Protection Agents

The presence of both a chloro and an iodo substituent on the pyridine ring of this compound offers differential reactivity, allowing for selective chemical transformations. This is particularly advantageous in the synthesis of complex agrochemicals. The iodo group is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various organic fragments. The chloro group can then be targeted in subsequent reaction steps. This stepwise functionalization is a key strategy in building the intricate molecular architectures required for modern crop protection agents.

Research in this area focuses on creating derivatives that exhibit high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms and the environment. The methoxy group can also influence the biological activity and physical properties of the final product, such as its solubility and uptake by plants.

Development of Pyridine-Based Herbicides and Pesticides

Pyridine-based agrochemicals are a significant class of products used worldwide. agropages.com While direct examples of commercial herbicides or pesticides synthesized from this compound are not extensively documented in public literature, its parent structures and related analogues are integral to the industry. For instance, the closely related compound 2-chloro-5-methylpyridine (B98176) is a precursor to 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), a key intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comgoogle.compmarketresearch.com These insecticides are vital in controlling sucking pests in various crops. pmarketresearch.com

The functional groups on this compound make it an attractive starting material for the synthesis of next-generation pesticides. The ability to introduce diverse substituents at the 5-position via the iodo group allows for the exploration of a wide chemical space, aiming to identify new active ingredients with improved properties, such as enhanced potency, broader spectrum of activity, or a more favorable environmental profile.

Scaffold in Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. mdpi.com this compound serves as a valuable building block for the synthesis of novel compounds with therapeutic potential.

Synthesis of Pharmaceutical Lead Compounds and Analogues

The reactivity of the chloro and iodo groups on the pyridine ring allows medicinal chemists to systematically modify the structure of this compound to create libraries of analogues. smolecule.com This process is central to structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes affect the biological activity of a molecule. For example, the iodo group can be readily replaced with various aryl or alkyl groups through coupling reactions, while the chloro group can be substituted with amines, alcohols, or other nucleophiles.

This versatility has been exploited in the development of compounds targeting a range of biological targets, including enzymes and receptors. While specific drugs derived directly from this starting material are not publicly disclosed, the principles of using such halogenated pyridine intermediates are well-established in pharmaceutical research and development. The synthesis of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties has been explored for their potential as antitumor agents. nih.gov

Development of Radiotracers for Imaging Research

In the field of medical imaging, particularly Positron Emission Tomography (PET), radiolabeled molecules are used to visualize and quantify biological processes in vivo. The development of novel radiotracers is crucial for advancing our understanding of diseases and for diagnostic purposes.

A study focused on developing potential PET imaging agents for nicotinic acetylcholine (B1216132) receptors (nAChRs) utilized a derivative of this compound. nih.govelsevier.com Specifically, researchers synthesized a series of compounds based on the high-affinity ligand 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine. nih.govelsevier.com The aim was to create ligands with increased lipophilicity to improve their ability to cross the blood-brain barrier. nih.gov The N-methyl derivatives of these compounds demonstrated very high affinities for nAChRs and were identified as promising candidates for labeling with carbon-11 (B1219553) to be used as radiotracers for PET imaging. nih.gov

Role in Catalyst Development and Ligand Design

The pyridine nucleus is a common structural motif in ligands used for transition metal catalysis. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complex.

While specific applications of this compound in catalyst development are not extensively detailed, its structure suggests potential in this area. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic effects of the chloro, iodo, and methoxy groups would modulate the electron density at the nitrogen and, consequently, the catalytic activity of the metal complex. The presence of the iodo group also offers a handle for further functionalization, allowing for the synthesis of more complex and potentially bidentate or polydentate ligands. This could involve, for instance, a coupling reaction at the iodo position to introduce another coordinating group. The development of such tailored ligands is a key aspect of modern catalyst design, aiming to achieve high efficiency, selectivity, and stability in a wide range of chemical transformations.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Iodo 3 Methoxypyridine

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. While specific green synthesis protocols for 2-Chloro-5-iodo-3-methoxypyridine are not extensively documented, research on related methoxypyridine derivatives highlights promising strategies. One such approach involves multi-step syntheses that proceed without the isolation of intermediate compounds. researchgate.net This methodology improves productivity and significantly reduces the use of solvents, which are major contributors to chemical waste. researchgate.net

Further green approaches applicable to pyridine (B92270) synthesis include the use of safer, biodegradable solvents like glycerol, which can replace hazardous conventional solvents. researchgate.net The application of mechanochemistry, such as ball milling, can reduce or eliminate the need for solvents altogether. rasayanjournal.co.in Additionally, employing catalysts over stoichiometric reagents, particularly recyclable heterogeneous catalysts, aligns with the principles of atom economy and waste reduction. researchgate.netrasayanjournal.co.in Future research will likely focus on adapting these techniques to create a more sustainable life cycle for this compound, from its synthesis to its application.

Flow Chemistry and Continuous Manufacturing for Pyridine Derivatives

Flow chemistry, or continuous manufacturing, is revolutionizing the production of active pharmaceutical ingredients and complex chemical intermediates. youtube.com This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved efficiency. youtube.comnih.gov By handling small volumes of reactants at any given moment, flow chemistry mitigates the risks associated with highly exothermic or hazardous reactions. youtube.com

For a polysubstituted pyridine like this compound, flow chemistry could enable:

Safer Halogenation: The introduction of iodine and chlorine can involve hazardous reagents. A flow process would minimize the amount of these reagents present at any one time.

Improved Reaction Control: Precise temperature control can prevent side reactions, leading to higher purity and yield.

Automated Multi-step Synthesis: Complex reaction sequences can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for manual workup and isolation of intermediates. youtube.com This is particularly beneficial for library generation in drug discovery, allowing for the rapid synthesis of numerous derivatives for screening. youtube.com

While the direct application of flow chemistry to this compound is yet to be widely published, its successful use in synthesizing other complex heterocyclic and glycosyl compounds suggests its high potential in this area. nih.gov

Chemo- and Regioselective Functionalization Strategies

A key area of research for this compound is the selective functionalization of its two different halogen atoms. The significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond is the foundation for this selectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive than the C-Cl bond.

Studies on the closely related 2-chloro-5-iodopyridine (B1352245) have demonstrated that palladium-catalyzed amination reactions (Buchwald-Hartwig reactions) occur exclusively at the C5-iodine position, leaving the C2-chlorine atom untouched. researchgate.netlookchem.com This allows for the sequential introduction of different functional groups. First, a nucleophile can be coupled at the C5 position, and subsequently, a different transformation can be performed at the C2 position under more forcing conditions. This selective reactivity is crucial for the efficient, convergent synthesis of complex molecules. rsc.org

The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.

Reaction TypeSubstrateCatalyst/LigandBaseSolventSelectivityReference
Buchwald-Hartwig Amination2-Chloro-5-iodopyridinePd(OAc)₂ / BINAPCs₂CO₃TolueneExclusive amination at C5-I position lookchem.com
Suzuki Coupling2-Chloro-5-iodopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OCoupling at C5-I position sigmaaldrich.com
Heck Coupling2-Chloro-5-iodopyridinePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrileCoupling at C5-I position sigmaaldrich.comsigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Future research will continue to refine these selective methods, exploring new ligands and catalytic systems to broaden the scope of compatible functional groups.

Exploration of Novel Reactivity Patterns

Beyond established cross-coupling, research is exploring other novel reactivity patterns of polysubstituted pyridines. The electronic properties of the substituents play a major role. The methoxy (B1213986) group at the C3 position, for instance, has an inductive electron-withdrawing effect that lowers the basicity of the pyridine nitrogen. nih.govnih.gov This is advantageous in metal-catalyzed reactions, as it reduces the likelihood of the pyridine nitrogen coordinating to the metal center and inhibiting catalysis. researchgate.net

This modulation of basicity allows methoxypyridines to act as effective "masked pyridones," which can be unraveled late in a synthetic sequence to reveal a different functional group. nih.gov This strategy has been successfully employed in the total synthesis of complex natural products like Lycopodium alkaloids. nih.govnih.gov

Furthermore, the development of ligand-free palladium-catalyzed cross-coupling conditions has shown surprising and unconventional site-selectivity in other dihalopyridines, suggesting that the reaction mechanism may involve palladium nanoparticles rather than mononuclear complexes. nih.gov Applying such conditions to this compound could unlock new, previously inaccessible reactivity patterns and functionalization at the typically less reactive C2-chloro position under milder conditions.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry. For a molecule like this compound, these technologies can accelerate research and development in several ways:

Retrosynthesis Planning: AI-powered software can propose novel and efficient synthetic routes, potentially identifying pathways that are more sustainable or cost-effective than those conceived by human chemists.

Reaction Outcome Prediction: ML models can be trained on vast reaction databases to predict the yield and outcome of a reaction under specific conditions. This can be used to optimize the selective functionalization of the C-I versus the C-Cl bond by predicting the best combination of catalyst, ligand, and solvent without extensive empirical screening.

Discovery of Novel Reactivity: AI can analyze vast datasets to identify subtle relationships between molecular structure and reactivity, potentially uncovering novel reaction patterns or catalyst systems applicable to this scaffold.

Green Chemistry Integration: Machine learning can assist in designing greener synthetic pathways by predicting properties like solvent toxicity or energy consumption, guiding chemists toward more sustainable options. researchgate.net

While direct application of AI to this specific molecule is not yet reported, the general progress in the field indicates a future where in-silico design and prediction will significantly reduce the experimental burden of developing synthetic routes and applications for complex building blocks.

Advanced Applications in Interdisciplinary Research

The true value of this compound lies in its role as a key intermediate for synthesizing high-value molecules for interdisciplinary research, particularly in medicine and materials science.

Medicinal Chemistry: The methoxypyridine scaffold is a "privileged structure" found in numerous biologically active compounds. Derivatives have shown significant potential in treating a range of diseases.

Neurodegenerative Diseases: Methoxypyridine-containing molecules have been developed as gamma-secretase modulators, which are being investigated as potential treatments for Alzheimer's disease. nih.gov

Oncology: The discovery of AZD4205, a potent and selective Janus Kinase 1 (JAK1) inhibitor for cancer treatment, involved the optimization of a methoxypyrazole-containing scaffold. nih.gov The structural similarity highlights the utility of methoxy-substituted heterocycles in kinase inhibitor design.

Immunomodulation and Metabolic Diseases: Methoxypyridine derivatives have been patented as S1P1/EDG1 receptor agonists for immunomodulation google.com, while related di-chloro substituted pyridazinone structures are in clinical trials for treating dyslipidemia. nih.gov

Natural Product Synthesis: As mentioned, methoxypyridines are critical intermediates in the synthesis of complex alkaloids, serving as stable precursors to other functional groups. nih.govnih.gov

Materials Science: Pyridine derivatives are integral to the design of functional materials. Methoxypyridines have been incorporated into bent-shaped luminescent liquid crystals, which have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netrsc.org

The ability to selectively functionalize this compound makes it an exceptionally valuable platform for accessing novel derivatives for these advanced, interdisciplinary applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.